

In Vivo Efficacy of DDO-8958: A Preclinical Assessment in Cancer Models

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DDO-8958 is a potent and orally bioavailable selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] This selectivity is designed to mitigate on-target toxicities associated with pan-BET inhibition. Preclinical studies have demonstrated the in vivo antitumor activity of **DDO-8958**, particularly in pancreatic cancer models. This document provides a comprehensive overview of the in vivo efficacy, pharmacokinetics, and mechanism of action of **DDO-8958**, based on available preclinical data. The findings highlight a therapeutic strategy involving the combined targeting of BD1-induced epigenetic reprogramming and cellular metabolic pathways.[1][2][5]

Core Mechanism of Action: Targeting Epigenetic and Metabolic Pathways

DDO-8958 exerts its anticancer effects by selectively binding to the BD1 of BET proteins, particularly BRD4, with high affinity (Kd of 5.6 nM for BRD4 BD1).[1][5] This selective inhibition disrupts the reading of acetylated histones, leading to altered expression of key oncogenes and a significant impact on cellular metabolic pathways.[1][2][5] In pancreatic cancer cells (MIA PaCa-2), **DDO-8958** has been shown to extensively influence metabolic reprogramming, with a pronounced inhibitory effect on oxidative phosphorylation (OXPHOS) and the tricarboxylic acid



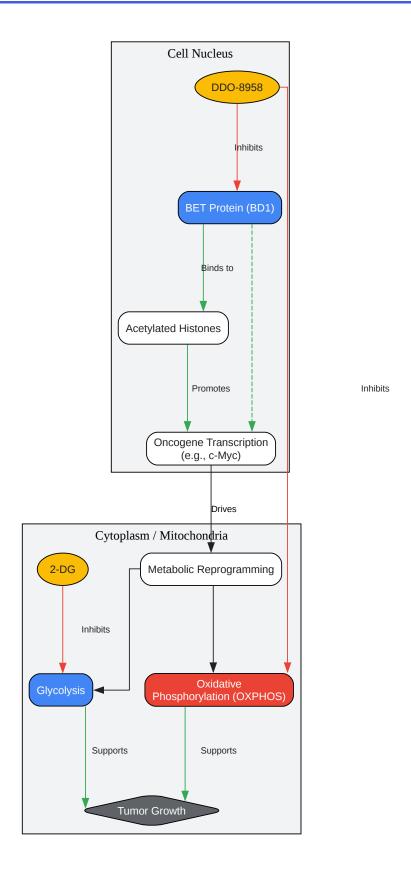




(TCA) cycle.[1][2] This metabolic disruption forms the basis for a synergistic therapeutic approach when combined with glycolysis inhibitors.

Below is a diagram illustrating the proposed signaling pathway affected by **DDO-8958**.





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Caption: Signaling pathway of **DDO-8958** and its combination with 2-DG.



In Vivo Efficacy in a Pancreatic Cancer Xenograft Model

The antitumor effects of **DDO-8958** have been evaluated in a MIA PaCa-2 human pancreatic cancer xenograft model. The studies assessed **DDO-8958** both as a monotherapy and in combination with the glycolysis inhibitor 2-Deoxy-d-glucose (2-DG).

Summary of In Vivo Efficacy Data

The following table summarizes the key findings from the in vivo efficacy study.

Treatment Group	Dosage & Regimen	Tumor Growth Inhibition (TGI)	Key Outcomes
Vehicle Control	N/A	N/A	Uninhibited tumor growth.
DDO-8958	80 mg/kg, p.o., q.d.	Moderate	Decelerated tumor growth compared to vehicle.[2]
2-DG	80 mg/kg, p.o., q.d.	Slight	Minimal antitumor effect observed.[2]
DDO-8958 + 2-DG	80 mg/kg each, p.o., q.d.	Significant	Markedly augmented tumor growth inhibition compared to monotherapies.[1][2]
Gemcitabine (Control)	30 mg/kg, i.p., b.i.w.	92.9%	Strong positive control for tumor inhibition.[2]

Pharmacokinetic Profile of DDO-8958

Pharmacokinetic studies in male ICR mice revealed that **DDO-8958** is orally bioavailable.

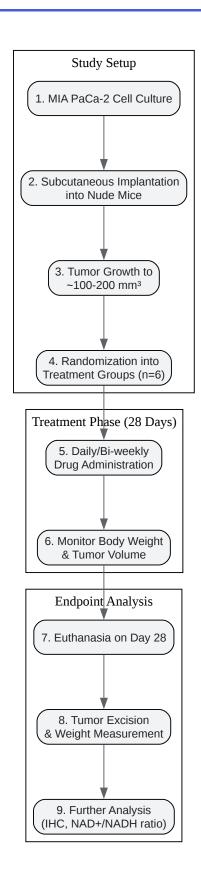


Parameter	Value	Animal Model	Dosing
Oral Bioavailability (F)	42.2%	Male ICR Mice	10 mg/kg (p.o.) vs. 2 mg/kg (i.v.)
Half-life (t1/2) - i.v.	2.61 hours	Male ICR Mice	2 mg/kg (i.v.)
Plasma Protein Binding (Mouse)	81.9%	Mouse	N/A

Experimental ProtocolsIn Vivo Xenograft Study Workflow

The following diagram outlines the workflow for the MIA PaCa-2 xenograft efficacy study.





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Caption: Experimental workflow for the **DDO-8958** in vivo efficacy study.



Detailed Methodologies

- Animal Model: Male ICR mice were used for pharmacokinetic and toxicity studies. Nude mice were used for the MIA PaCa-2 xenograft efficacy study.
- Cell Line: The human pancreatic cancer cell line MIA PaCa-2 was used for establishing tumors.
- Drug Administration:
 - DDO-8958 and 2-DG were administered orally (p.o.) once daily (q.d.).[2]
 - Gemcitabine was administered intraperitoneally (i.p.) twice weekly (b.i.w.).[2]
- Efficacy Assessment: Tumor volumes were measured regularly throughout the 28-day study. At the end of the study, mice were euthanized, and tumors were excised and weighed.[2]
- Pharmacokinetic Analysis: Plasma concentrations of DDO-8958 were measured at various time points following intravenous (2 mg/kg) and oral (10 mg/kg) administration to determine key PK parameters.[2]
- Toxicology Assessment: A subacute toxicity study was conducted by administering DDO-8958 orally at 500 mg/kg daily for 14 consecutive days to ICR mice. Body weight was monitored, and histopathological analysis of major organs was performed at the end of the study.[2] No significant mortality, weight loss, or tissue damage was observed.[2]
- Biomarker and Metabolic Analysis: Tumor tissues from the efficacy study were analyzed for the NAD+/NADH ratio to confirm the metabolic impact of the treatments.
 Immunohistochemical analysis was also performed to assess changes in protein expression.
 [2]

Conclusion and Future Directions

DDO-8958 demonstrates promising antitumor activity in a preclinical model of pancreatic cancer, both as a monotherapy and, more significantly, in combination with the glycolysis inhibitor 2-DG.[1][2][5] Its oral bioavailability and favorable safety profile at therapeutic doses further support its potential for clinical development.[2] The mechanism of action, involving the



dual targeting of epigenetic regulation and oxidative phosphorylation, represents a rational and effective strategy for treating cancers with metabolic vulnerabilities. Further investigation in other cancer models and in combination with other therapeutic agents is warranted.

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